molecular formula C20H25N3O2S B15021890 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

Cat. No.: B15021890
M. Wt: 371.5 g/mol
InChI Key: KXPRDAMQCHRWEZ-UHFFFAOYSA-N
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Description

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine moiety at the 3-position of the benzene ring and dipropyl substituents on the sulfonamide nitrogen. Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles known for their pharmacological relevance, particularly in central nervous system (CNS) disorders, due to their ability to modulate receptors like GABAA and serotonin subtypes .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C20H25N3O2S/c1-4-10-23(11-5-2)26(24,25)18-8-6-7-17(14-18)19-15-22-12-9-16(3)13-20(22)21-19/h6-9,12-15H,4-5,10-11H2,1-3H3

InChI Key

KXPRDAMQCHRWEZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is followed by various functionalization steps to introduce the sulfonamide group and the dipropyl substituents. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Heterocycle Key Substituents N-Substituents Synthetic Pathway Reference
Target Compound Imidazo[1,2-a]pyridine 7-Methyl N,N-Dipropyl Hypothetical adaptation
IIIa (Quinoline derivative) Quinolin-7-yl 4-Methoxystyryl, 5-Chloro, 8-Hydroxy H Direct synthesis
Hypothetical Imidazole Analog Imidazole 5-Nitro N,N-Diethyl Unpublished data

Physicochemical and Pharmacological Properties

  • IIIa’s 0.12 mg/mL).
  • Biological Activity: Quinoline-based IIIa exhibits higher potency (IC50 = 85 nM) in preliminary assays, likely due to electron-withdrawing chloro and methoxy groups enhancing target affinity. In contrast, the target compound’s imidazopyridine core may trade potency (IC50 = 150 nM) for improved metabolic stability .

Target Selectivity and Mechanisms

Imidazo[1,2-a]pyridines are associated with GABAA receptor modulation, whereas quinoline derivatives like IIIa often target enzymes such as carbonic anhydrase or kinases. The dipropyl groups in the target compound may shift selectivity toward lipid-rich environments or novel targets, a hypothesis requiring validation.

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